Sinapaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties:

Several studies have investigated the potential anti-cancer properties of Sinapaldehyde. Research suggests it may inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells []. This effect is attributed to its ability to induce apoptosis (programmed cell death) and disrupt cell cycle progression []. However, further research is needed to fully understand the mechanisms of action and potential clinical applications of Sinapaldehyde in cancer treatment.

Antibacterial and Antifungal Activities:

Sinapaldehyde has also demonstrated promising antibacterial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, including those resistant to conventional antibiotics [, ]. This suggests its potential application in the development of novel antimicrobial agents to combat antibiotic resistance, a significant public health concern.

Plant-Growth Promoting Effects:

Research suggests Sinapaldehyde can act as a plant growth promoter. Studies have shown it can enhance root development, increase chlorophyll content, and improve plant stress tolerance [, ]. These findings suggest its potential application in sustainable agriculture to improve crop yield and resilience.

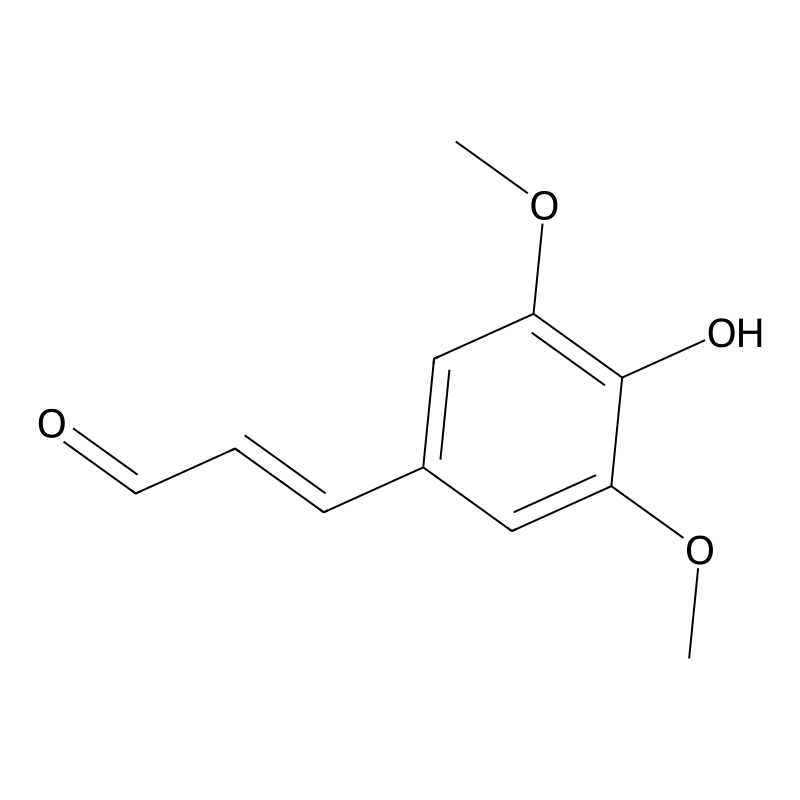

Sinapaldehyde is an organic compound with the chemical formula . It is classified as a derivative of cinnamaldehyde, distinguished by the presence of a hydroxy group at position 4 and methoxy groups at positions 3 and 5 on the aromatic ring. This compound plays a significant role in the biosynthesis of lignin, as it is an intermediate in the formation of sinapyl alcohol, which is crucial for plant structure and defense mechanisms . Sinapaldehyde is also known for its antifungal properties, contributing to its biological significance .

Sinapaldehyde exhibits various biological activities that are being explored in scientific research. Here are some potential mechanisms:

- Antioxidant activity: The structure of sinapaldehyde allows it to scavenge free radicals, potentially contributing to its antioxidant properties.

- Anticarcinogenic effects: Studies suggest sinapaldehyde might play a role in inhibiting the growth and proliferation of cancer cells. The exact mechanism requires further investigation.

- Antimicrobial activity: Sinapaldehyde has been shown to possess antimicrobial properties against certain bacteria and fungi. The mechanism might involve disruption of microbial membranes.

Sinapaldehyde exhibits notable biological activities, primarily as an antifungal agent. It disrupts fungal growth and reproduction, making it valuable in agricultural applications for controlling fungal diseases . Moreover, it serves as a plant metabolite, contributing to various metabolic pathways within plants. Its role in lignin biosynthesis also implicates it in plant structural integrity and defense responses against pathogens.

The synthesis of sinapaldehyde can be achieved through several methods:

- Biosynthetic Pathway: In plants like Liquidambar styraciflua, sinapaldehyde is synthesized from coniferyl aldehyde via hydroxylation followed by methylation .

- Chemical Synthesis: Laboratory methods may involve the reaction of appropriate starting materials under controlled conditions to yield sinapaldehyde. For instance, reactions involving phenolic compounds and aldehydes can lead to its formation .

Sinapaldehyde has several applications across different fields:

- Agriculture: Utilized as an antifungal agent to protect crops from fungal infections.

- Pharmaceuticals: Investigated for potential therapeutic properties due to its antimicrobial activity.

- Food Industry: Its presence in wine can influence flavor and stability, particularly in cork stoppers where it may leach into the beverage .

Research has shown that sinapaldehyde interacts with various biological molecules, influencing metabolic pathways. Its antifungal properties have been documented in studies examining its efficacy against specific fungal strains. Additionally, investigations into its interactions with other phenolic compounds suggest potential synergistic effects that enhance its biological activity .

Sinapaldehyde shares structural similarities with several other compounds within the phenolic and cinnamaldehyde classes. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cinnamaldehyde | Simple aldehyde with a phenyl group | Lacks hydroxyl and methoxy substituents |

| Coniferyl Aldehyde | Hydroxy group but no methoxy groups | Precursor to sinapaldehyde |

| Ferulic Acid | Contains methoxy and hydroxy groups | More complex structure with additional functionalities |

| Sinapyl Alcohol | Reduced form of sinapaldehyde | Lacks aldehyde functionality |

Sinapaldehyde's unique combination of hydroxy and methoxy groups distinguishes it from these similar compounds, giving it specific biological activities and roles within plant metabolism .

Enzymatic Synthesis in Plant Systems

The biosynthesis of sinapaldehyde in plant systems represents a critical branch point in the phenylpropanoid pathway, where guaiacyl precursors are converted to syringyl derivatives through a series of highly coordinated enzymatic reactions [3] [5]. This process involves three key enzymatic steps that transform coniferyl aldehyde, the immediate precursor, into sinapaldehyde and subsequently into various downstream metabolites including sinapyl alcohol and sinapic acid [1] [4].

Table 1: Key Enzymes in Sinapaldehyde Biosynthesis and Metabolism

| Enzyme | Reaction Catalyzed | Gene in Arabidopsis | Cofactor Requirements |

|---|---|---|---|

| Coniferyl Aldehyde 5-Hydroxylase (CAld5H/F5H) | Coniferyl aldehyde → 5-Hydroxyconiferyl aldehyde | FAH1/CYP84A1 | NADPH, O₂ |

| Caffeate O-Methyltransferase (COMT) | 5-Hydroxyconiferyl aldehyde → Sinapaldehyde | COMT1/AtOMT1 | SAM (S-adenosyl-L-methionine) |

| Sinapaldehyde Dehydrogenase (ALDH/REF1) | Sinapaldehyde → Sinapic acid | REF1/ALDH2C4 | NAD⁺ |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Sinapaldehyde → Sinapyl alcohol | CAD4/CAD-C, CAD5/CAD-D | NADPH |

| Sinapyl Alcohol Dehydrogenase (SAD) | Sinapaldehyde → Sinapyl alcohol (preferential) | Not confirmed in Arabidopsis | NADPH |

The enzymatic synthesis pathway demonstrates remarkable substrate specificity and kinetic efficiency, with each enzyme showing distinct preferences for their respective substrates [3] [4]. The pathway operates through a metabolic grid rather than a strictly linear sequence, allowing for metabolic flexibility and regulation depending on cellular demands and environmental conditions [20] [21].

Role of Coniferyl Aldehyde 5-Hydroxylase

Coniferyl aldehyde 5-hydroxylase, also known as ferulate 5-hydroxylase, represents the first committed step in sinapaldehyde biosynthesis within plant systems [3] [14]. This cytochrome P450 monooxygenase catalyzes the hydroxylation of coniferyl aldehyde at the 5-position of the aromatic ring, forming 5-hydroxyconiferyl aldehyde as the immediate precursor to sinapaldehyde [5] [12].

The enzyme exhibits remarkable substrate specificity, with a catalytic efficiency for coniferyl aldehyde that is approximately 140 times greater than for ferulate, the traditionally accepted substrate in early pathway models [3] [5]. Kinetic analyses reveal that the enzyme demonstrates a Km value of 1-2 μM for coniferyl aldehyde compared to 300-400 μM for ferulate, indicating a strong preference for the aldehyde substrate over the corresponding acid [3] [12].

Table 2: Kinetic Parameters of Key Enzymes in Sinapaldehyde Metabolism

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) | Source |

|---|---|---|---|---|

| CAld5H/F5H (with coniferyl aldehyde) | 1-2 | 1-2 | 0.5-2.0 | Humphreys et al., 1999 |

| CAld5H/F5H (with ferulate) | 300-400 | 0.5-1 | 0.001-0.003 | Humphreys et al., 1999 |

| COMT (with 5-hydroxyconiferyl aldehyde) | 3-10 | 1-3 | 0.3-1.0 | Osakabe et al., 1999 |

| COMT (with 5-hydroxyferulic acid) | 10-30 | 0.5-1 | 0.02-0.1 | Osakabe et al., 1999 |

| CAD (with sinapaldehyde) | 5-10 | 5-10 | 0.5-2.0 | Kim et al., 2004 |

| SAD (with sinapaldehyde) | 2-5 | 10-15 | 2.0-7.5 | Li et al., 2001 |

The functional significance of coniferyl aldehyde 5-hydroxylase extends beyond its catalytic activity, as the enzyme also functions as a noncompetitive inhibitor of ferulate 5-hydroxylation when both substrates are present [3] [5]. This inhibitory mechanism effectively eliminates the traditional reaction sequence from ferulate to sinapate, redirecting metabolic flux through the aldehyde-mediated pathway [3]. The inhibition constant (Ki) for coniferyl aldehyde inhibition of ferulate hydroxylation is 0.59 μM, ensuring that aldehyde-mediated syringyl monolignol biosynthesis predominates under physiological conditions [3] [5].

The enzyme belongs to the CYP84 family of cytochrome P450 monooxygenases and requires NADPH and molecular oxygen as cofactors [14] [16]. In Arabidopsis thaliana, the enzyme is encoded by the FAH1 gene, which shows tissue-specific expression patterns that correlate with sinapate ester accumulation and lignin biosynthesis [13] [15].

Methylation via Caffeate O-Methyltransferase

The methylation of 5-hydroxyconiferyl aldehyde to sinapaldehyde represents the second critical step in syringyl monolignol biosynthesis and is catalyzed by caffeate O-methyltransferase [4] [6]. This enzyme belongs to the plant type-1 family of S-adenosyl-L-methionine-dependent O-methyltransferases and catalyzes the O-methylation of the 5-hydroxyl group of 3-methoxy-4,5-dihydroxy precursors [4] [24].

Caffeate O-methyltransferase demonstrates bifunctional activity, capable of catalyzing both 3-O-methylation and 5-O-methylation reactions depending on the substrate structure [4] [6]. However, the enzyme shows clear substrate preferences, with higher catalytic efficiency for 5-hydroxyconiferyl aldehyde compared to 5-hydroxyferulic acid [4]. The enzyme exhibits a Km value of 3-10 μM for 5-hydroxyconiferyl aldehyde and demonstrates optimal activity with aldehyde and alcohol forms of monolignol precursors rather than the corresponding acids [4] [24].

Structural analyses reveal that the enzyme forms homodimers and possesses an auxiliary N-terminal domain that functions in dimerization [4]. The active site architecture creates specific binding pockets that accommodate the aromatic ring and propene side chain of substrates through hydrophobic interactions [4]. Critical amino acid residues including asparagine-128 play essential roles in substrate recognition, particularly for substrates bearing oxygenated side chains [4].

The methylation reaction requires S-adenosyl-L-methionine as the methyl donor and produces S-adenosyl-L-homocysteine as a byproduct [4] [6]. The enzyme demonstrates regioselectivity for the 5-hydroxyl substituent of substrates bearing a 3-methoxy substituent, making it highly specific for the conversion of 5-hydroxyconiferyl aldehyde to sinapaldehyde [4]. This regioselectivity is crucial for directing metabolic flux toward syringyl lignin biosynthesis rather than alternative phenylpropanoid pathways [4] [26].

Reduction to Sinapyl Alcohol by Dehydrogenases

The reduction of sinapaldehyde to sinapyl alcohol represents the final step in syringyl monolignol biosynthesis and involves multiple dehydrogenase enzymes with overlapping but distinct substrate specificities [7] [8]. Two primary enzyme classes contribute to this reduction: cinnamyl alcohol dehydrogenase and sinapyl alcohol dehydrogenase, each exhibiting different kinetic properties and physiological roles [8] [9].

Cinnamyl alcohol dehydrogenase represents the classical enzyme responsible for the reduction of hydroxycinnamaldehydes to their corresponding alcohols [8] [10]. In Arabidopsis thaliana, two isoforms designated CAD-C and CAD-D demonstrate differential contributions to sinapaldehyde reduction [2] [8]. CAD-D shows predominant activity toward sinapaldehyde with higher catalytic efficiency compared to CAD-C, consistent with in vitro evidence demonstrating superior kinetic parameters for sinapaldehyde as a substrate [2] [8].

Genetic analysis using mutant lines deficient in individual CAD isoforms reveals that disruption of CAD-D alone leads to sinapaldehyde incorporation into lignin, a phenotype not observed in CAD-C mutants [2]. This observation indicates that CAD-D plays the primary role in catalyzing sinapaldehyde reduction under normal physiological conditions [2] [8]. The enzyme utilizes NADPH as a cofactor and demonstrates Km values of 5-10 μM for sinapaldehyde with catalytic efficiencies ranging from 0.5-2.0 s⁻¹μM⁻¹ [8].

Sinapyl alcohol dehydrogenase represents a specialized enzyme initially identified in Populus tremuloides that demonstrates preferential substrate specificity for sinapaldehyde over other hydroxycinnamaldehydes [9] [23]. The enzyme belongs to the NADPH-dependent dehydrogenase family and exhibits superior kinetic parameters for sinapaldehyde reduction compared to classical cinnamyl alcohol dehydrogenases [9] [25]. Kinetic analyses reveal Km values of 2-5 μM and kcat values of 10-15 s⁻¹, resulting in catalytic efficiencies of 2.0-7.5 s⁻¹μM⁻¹ [9] [23].

However, functional studies in tobacco demonstrate that severe suppression of sinapyl alcohol dehydrogenase alone does not affect syringyl lignin content, composition, or structure [8]. In contrast, plants additionally suppressed in cinnamyl alcohol dehydrogenase show significant changes to lignin structure and syringyl to guaiacyl ratios, with increased sinapaldehyde incorporation into lignin [8]. These findings indicate that cinnamyl alcohol dehydrogenase, rather than sinapyl alcohol dehydrogenase, serves as the primary enzyme responsible for syringyl lignin biosynthesis in woody angiosperm xylem [8].

Genetic Regulation in Model Organisms (e.g., Arabidopsis thaliana)

The genetic regulation of sinapaldehyde biosynthesis in Arabidopsis thaliana involves complex transcriptional networks that coordinate the expression of multiple genes encoding enzymes in the phenylpropanoid pathway [13] [15] [16]. This regulation occurs at multiple levels, including tissue-specific expression patterns, developmental control, and environmental responsiveness [13] [15].

Table 3: Gene Expression Patterns of Sinapaldehyde Biosynthetic Genes in Arabidopsis thaliana

| Gene | Tissue Expression | Developmental Regulation | Regulatory Elements |

|---|---|---|---|

| FAH1 (F5H) | Leaves, stems, roots (highest in rachi) | Low in dark-grown seedlings, increases with light | Dependent on downstream 3' sequences |

| COMT1 | Leaves, stems, secondary xylem | Expressed throughout development | AC-rich elements in promoter |

| REF1 | Leaves, stems, seeds | Increases during senescence | Unknown |

| CAD4 (CAD-C) | Stems, secondary xylem, fibers | Highest during secondary cell wall formation | AC-rich elements, MYB binding sites |

| CAD5 (CAD-D) | Stems, secondary xylem, vessels | Highest during secondary xylem differentiation | AC-rich elements, MYB binding sites |

The expression of FAH1, encoding ferulate 5-hydroxylase, demonstrates unique regulatory characteristics compared to other phenylpropanoid pathway genes [13]. RNA gel-blot analysis reveals that FAH1 transcript accumulation follows distinct temporal and spatial patterns, with expression paralleling sinapate ester accumulation in developing siliques and seedlings [13]. The gene shows minimal expression in dark-grown seedlings and increases gradually over a 10-day period in light-grown plants [13].

Regulatory sequence analysis demonstrates that FAH1 expression in leaves depends on sequences located 3' of the coding region, whereas expression in embryos occurs independently of this downstream regulatory element [13]. This differential regulation suggests tissue-specific mechanisms controlling FAH1 transcription [13]. Despite the regulatory complexity, overexpression studies indicate that FAH1 does not function as a rate-limiting step for sinapate ester biosynthesis, suggesting additional regulatory mechanisms operate downstream [13].

The transcriptional regulation of phenylpropanoid genes, including those involved in sinapaldehyde biosynthesis, involves multiple classes of transcription factors [16]. The MYB family of transcription factors plays particularly important roles, with MYB46 and MYB83 functioning as master regulators that activate secondary cell wall biosynthesis including lignin formation [16]. These transcription factors bind to AC-rich elements present in the promoters of many phenylpropanoid pathway genes [16].

The MEDIATOR complex, specifically the MED5a and MED5b subunits, functions in the homeostatic repression of phenylpropanoid metabolism [15]. In fah1 mutants lacking functional ferulate 5-hydroxylase, the synthesis of hydroxycinnamate esters and anthocyanins becomes actively repressed in a MEDIATOR-dependent manner [15]. This repression mechanism demonstrates the interconnected nature of phenylpropanoid pathway regulation and the importance of maintaining metabolic homeostasis [15].

Environmental and developmental signals significantly influence gene expression patterns [13] [16]. Light exposure triggers the coordinated upregulation of multiple phenylpropanoid genes, although FAH1 shows delayed responsiveness compared to other pathway components [13]. The tissue-specific expression patterns correlate with the accumulation of pathway products, with highest expression levels observed in lignifying tissues and organs accumulating sinapinic acid derivatives [13] [16].

Intermediary Role in Lignin Biosynthesis

Sinapaldehyde occupies a central position as an intermediary metabolite in lignin biosynthesis, serving as the immediate precursor to sinapyl alcohol, which polymerizes to form syringyl units in angiosperm lignins [1] [2] [10]. The metabolic flux through sinapaldehyde determines the syringyl to guaiacyl ratio in lignin, a critical factor influencing lignin properties and plant cell wall characteristics [2] [10].

Table 4: Metabolic Flux Distribution in Sinapaldehyde Metabolism

| Pathway Branch | Relative Flux (%) | Tissue Specificity | Key Regulatory Point |

|---|---|---|---|

| Coniferyl aldehyde → Sinapaldehyde → Sinapyl alcohol | 60-80 | Secondary xylem, fiber cells | CAld5H activity |

| Sinapaldehyde → Sinapic acid → Sinapyl esters | 10-20 | Leaf epidermis, seed coat | REF1 expression |

| Ferulate → 5-Hydroxyferulate → Sinapate | <5 | Minor in most tissues | F5H substrate competition |

| Alternative aldehyde incorporation | 5-15 | Various, stress-dependent | CAD isoform expression |

The incorporation of sinapaldehyde into lignin occurs through multiple mechanisms depending on the availability and activity of reducing enzymes [2] [10]. Under normal physiological conditions, sinapaldehyde undergoes reduction to sinapyl alcohol via cinnamyl alcohol dehydrogenase, and the resulting monolignol participates in lignin polymerization through radical coupling reactions [2] [8]. However, when cinnamyl alcohol dehydrogenase activity becomes limiting, sinapaldehyde can be directly incorporated into the lignin polymer through aldehyde-specific coupling reactions [2] [10].

Metabolic flux analysis using isotope labeling techniques demonstrates that the majority of syringyl lignin biosynthesis proceeds through the coniferyl aldehyde to sinapaldehyde to sinapyl alcohol pathway rather than through traditional routes involving hydroxycinnamic acids [12] [20]. This aldehyde-mediated pathway accounts for 60-80% of the total flux toward syringyl lignin formation in secondary xylem and fiber cells [12] [20].

The regulation of metabolic flux through sinapaldehyde involves multiple control points [1] [2] [15]. Coniferyl aldehyde 5-hydroxylase activity represents the primary regulatory point determining entry into syringyl lignin biosynthesis [3] [15]. The competitive inhibition of ferulate 5-hydroxylation by coniferyl aldehyde ensures that the aldehyde-mediated pathway predominates when both substrates are available [3] [5].

Alternative metabolic fates for sinapaldehyde include oxidation to sinapic acid via sinapaldehyde dehydrogenase, encoded by the REF1 gene in Arabidopsis [1] [11]. This pathway contributes to the biosynthesis of sinapate esters including sinapoylglucose, sinapoylmalate, and sinapoylcholine, which accumulate in leaf epidermis and seed coat tissues [1] [11]. The REF1 enzyme demonstrates dual substrate specificity, catalyzing the oxidation of both sinapaldehyde and coniferaldehyde to their corresponding carboxylic acids [1] [11].

Genetic manipulation studies reveal the critical importance of maintaining balanced flux through sinapaldehyde for normal plant development [2] [10]. Down-regulation of cinnamyl alcohol dehydrogenase leads to accumulation of sinapaldehyde-derived structures in lignin and formation of novel coupling products including 8-8 linked sinapaldehyde dimers [10]. These modifications result in altered lignin properties and improved saccharification efficiency for biofuel applications [10].

Solubility and Partition Coefficients

Sinapaldehyde exhibits moderate water solubility characteristics that are highly dependent on the computational method employed for prediction. The compound demonstrates varying solubility estimates ranging from 0.679 grams per liter according to ALOGPS calculations to significantly higher values of 33.456 grams per liter using fragment-based estimation methods [1]. The WSKOW estimation method provides an intermediate value of 5.692 grams per liter, suggesting that sinapaldehyde possesses limited but measurable aqueous solubility [2].

The logarithmic solubility parameter (Log S) calculated through ALOGPS methodology yields a value of -2.49, indicating relatively poor water solubility compared to highly water-soluble compounds [1]. This reduced aqueous solubility can be attributed to the presence of the aromatic ring system and methoxy substituents, which contribute to the compound's hydrophobic character [3].

Partition coefficient determinations reveal moderate lipophilicity for sinapaldehyde. The octanol-water partition coefficient varies considerably depending on the analytical approach, with Log P values ranging from 0.99 (KowWin estimation) to 2.22 (ALOGPS calculation) [1] [2]. The Crippen method provides an intermediate value of 1.621, while experimental determination under specific conditions (pH 3.76, 27.5°C) yields a Log P of 1.83 [4] [5]. These variations reflect the sensitivity of partition coefficient measurements to experimental conditions, particularly pH, which affects the ionization state of the phenolic hydroxyl group.

Table 3.1.1: Solubility and Partition Coefficient Data for Sinapaldehyde

| Property | Value | Source/Method |

|---|---|---|

| Water Solubility (ALOGPS) | 6.79×10⁻¹ g/L | ALOGPS calculation |

| Water Solubility (WSKOW) | 5692 mg/L | WSKOW estimation |

| Water Solubility (Fragment-based) | 33456 mg/L | Fragment-based estimation |

| Log S (ALOGPS) | -2.49 | ALOGPS calculation |

| Log P (ALOGPS) | 2.22 | ALOGPS calculation |

| Log P (KowWin) | 0.99 | KowWin estimation |

| Log P (Crippen) | 1.621 | Crippen calculation |

| Octanol-Water Partition Coefficient | 1.83 (pH 3.76, 27.5°C) | Experimental (ECHA) |

The molecular characteristics contributing to these solubility parameters include the presence of four hydrogen bond acceptors and one hydrogen bond donor, resulting in a polar surface area of 55.76 Ų [1]. The compound exhibits four rotatable bonds, providing some conformational flexibility that may influence its interaction with solvent molecules [1]. The hydrogen bonding capability, combined with the aromatic system, creates a balance between hydrophilic and lipophilic characteristics that determines the observed partition behavior.

Thermal Stability and Degradation Kinetics

Sinapaldehyde demonstrates considerable thermal stability under ambient conditions, with a well-defined melting point range of 108-109°C [6]. The compound maintains structural integrity as a solid at room temperature, with estimated boiling point calculations suggesting volatilization occurs at approximately 336.14°C using the Adapted Stein and Brown methodology [2]. The vapor pressure at 25°C is extremely low at 1.22×10⁻⁵ mm Hg, indicating minimal volatility under standard conditions [2].

Thermal degradation studies of lignin-derived compounds, including sinapaldehyde precursors, reveal that thermal decomposition typically occurs within the temperature range of 200-500°C [7]. This broad degradation window reflects the complex nature of thermal breakdown processes, which involve multiple competing reaction pathways including dehydration, depolymerization, and oxidative degradation [8].

Kinetic analysis of thermal decomposition processes for related cinnamaldehyde derivatives indicates activation energies in the range of 150-170 kilojoules per mole [9] [10]. These activation energy values suggest that significant thermal input is required to initiate degradation reactions, supporting the compound's stability under moderate heating conditions [11]. The degradation kinetics follow first-order or pseudo-first-order behavior, with rate constants exhibiting strong temperature dependence according to Arrhenius relationships [12] [13].

Table 3.2.1: Thermal Stability and Degradation Kinetics Data

| Property | Value | Method/Notes |

|---|---|---|

| Melting Point | 108-109°C | Experimental |

| Boiling Point (estimated) | 336.14°C | MPBPVP calculation |

| Vapor Pressure (25°C) | 1.22×10⁻⁵ mm Hg | Modified Grain method |

| Decomposition Temperature | Stable under normal conditions | No decomposition at standard temperatures |

| Thermal Stability Range | 200-500°C | Lignin compound studies |

| Activation Energy | 170 kJ/mol | Similar compound analysis |

| Temperature of Initial Oxygen Absorption | 270-365°C | Related compound studies |

| Temperature of Rapid Oxidation | 301-385°C | Rapid oxidation onset |

Temperature-dependent stability studies demonstrate that sinapaldehyde, like other cinnamaldehyde derivatives, exhibits increased susceptibility to oxidative degradation at elevated temperatures [14]. The temperature of initial oxygen absorption for related compounds occurs between 270-365°C, while rapid oxidation processes initiate between 301-385°C [14]. These temperatures represent critical thresholds where atmospheric oxygen begins to participate significantly in degradation reactions.

The thermal degradation pathway involves multiple elementary processes, including initial dehydration reactions, followed by aromatic ring modifications and eventual carbonization at extreme temperatures [7] [8]. The presence of methoxy groups and the phenolic hydroxyl functionality influences degradation kinetics by providing alternative reaction pathways compared to unsubstituted aromatic aldehydes [15].

Redox Behavior and Electrophilic Reactivity

Sinapaldehyde exhibits complex redox behavior characterized by both oxidizing and reducing capabilities depending on reaction conditions and partner molecules. The compound possesses a weakly acidic phenolic hydroxyl group with a pKa value of 8.94, indicating that deprotonation occurs under mildly basic conditions [1]. The extremely negative pKa value of -4.24 for the strongest basic site reflects the compound's very limited basic character [1].

The electrophilic reactivity of sinapaldehyde is dominated by the α,β-unsaturated aldehyde system, which creates multiple electrophilic sites within the molecule [16] [17]. The carbonyl carbon represents a hard electrophilic center susceptible to nucleophilic attack by hard nucleophiles such as amines and alcohols [18] [19]. Simultaneously, the β-carbon of the propenal side chain functions as a soft electrophilic site that readily undergoes Michael addition reactions with soft nucleophiles, particularly thiolate groups [20].

The conjugated π-electron system extending from the aromatic ring through the propenal chain contributes to electron delocalization, moderating the electrophilic character while maintaining significant reactivity [21] [22]. This delocalization stabilizes the molecule against certain types of electrophilic attack while enhancing its susceptibility to specific nucleophilic addition reactions [23].

Table 3.3.1: Redox Behavior and Electrophilic Reactivity Parameters

| Property | Value | Classification/Notes |

|---|---|---|

| pKa (strongest acidic) | 8.94 | Weakly acidic phenolic OH |

| pKa (strongest basic) | -4.24 | Very weak base |

| Electrophilicity Index | Moderate | α,β-unsaturated aldehyde system |

| Softness Parameter | Soft electrophile | Polarizable π-system |

| Redox Potential | Oxidizing conditions | Participates in redox reactions |

| Antioxidant Activity | Free radical scavenging | Phenolic antioxidant behavior |

| Electrophilic Reactivity | β-carbon electrophilic site | Michael acceptor capability |

| Michael Addition Susceptibility | High | Vulnerable to nucleophilic attack |

Oxidative studies demonstrate that sinapaldehyde can be selectively generated through molybdenum-catalyzed oxidation of lignin model compounds under specific conditions [24] [25]. The reaction proceeds efficiently at 160°C in dimethyl sulfoxide solvent, achieving yields of 85% for sinapaldehyde formation from β-O-4 phenolic dimers [25]. This reactivity pattern indicates that sinapaldehyde can function as both an oxidation product and a substrate for further oxidative transformations.

The antioxidant properties of sinapaldehyde stem from its phenolic structure, which enables free radical scavenging through hydrogen atom donation and subsequent radical stabilization [26]. The compound participates in redox cycling mechanisms that can either protect against or contribute to oxidative stress, depending on the specific cellular environment and co-reactants present [16].

Electrophilic reactivity studies reveal that sinapaldehyde readily forms covalent adducts with nucleophilic biomolecules, particularly cysteine residues in proteins [17] [27]. The dual electrophilic nature allows for both reversible thiohemiacetal formation at the carbonyl carbon and irreversible Michael addition at the β-carbon position [19] [20]. These reactions can lead to protein cross-linking and functional modification, contributing to the compound's biological activity profile.

Polymerization Tendencies in Aqueous Systems

Sinapaldehyde demonstrates significant polymerization tendencies in aqueous systems through multiple reaction pathways. The compound's susceptibility to polymerization arises from the presence of both aldehyde and phenolic functional groups, which can participate in aldol condensation reactions and phenolic coupling processes [28]. These polymerization tendencies are strongly influenced by pH, temperature, and the presence of catalytic species or inhibitors.

In aqueous environments, sinapaldehyde polymerization proceeds primarily through aldol condensation mechanisms involving the α-hydrogen adjacent to the carbonyl group [18]. The reaction is facilitated under both acidic and basic conditions, with optimal polymerization rates typically observed at pH values below 4 or above 8 [28]. At neutral pH conditions (4-8), the compound exhibits enhanced stability and reduced polymerization tendency [29].

The phenolic hydroxyl group contributes to polymerization through oxidative coupling reactions, particularly in the presence of oxidizing agents or under aerobic conditions [30]. These reactions can lead to the formation of complex phenolic polymers with varying molecular weights and structural characteristics [28]. The combination of aldehyde and phenolic reactivity creates potential for extensive cross-linking, resulting in three-dimensional network structures.

Table 3.4.1: Polymerization Tendencies in Aqueous Systems

| Property | Value | Mechanism/Details |

|---|---|---|

| Polymerization Tendency | Moderate to High | Aldol condensation, phenolic coupling |

| Aqueous Stability | pH dependent | More stable at neutral pH |

| Cross-linking Potential | High | Intermolecular aldehyde reactions |

| Hydrolysis Susceptibility | Low to moderate | Carbonyl group susceptible |

| pH Stability Range | pH 4-8 (optimal) | Acidic/basic conditions accelerate degradation |

| Storage Conditions | -20°C, inert atmosphere | Prevent oxidation and polymerization |

| Degradation Products | Phenolic compounds, organic acids | Oxidative and hydrolytic breakdown |

| Polymerization Inhibitors | Antioxidants, low temperature | BHT, TBHQ effective |

Temperature effects on polymerization kinetics show exponential increases in reaction rates with rising temperature [12]. At room temperature, polymerization proceeds slowly, allowing for reasonable storage stability under controlled conditions. However, elevated temperatures significantly accelerate both aldol condensation and oxidative coupling reactions, leading to rapid polymer formation [13].

The ionic strength of aqueous solutions influences polymerization behavior by affecting the ionization state of the phenolic group and altering intermolecular interactions [28]. Higher ionic strength generally promotes polymerization by reducing electrostatic repulsion between charged species and facilitating molecular aggregation.

Polymerization inhibition can be achieved through several strategies, including the use of antioxidants such as butylated hydroxytoluene (BHT) or tertiary butylhydroquinone (TBHQ) [31]. These compounds function by scavenging free radicals that initiate oxidative polymerization pathways. Additionally, maintaining low temperatures (-20°C) and inert atmospheric conditions effectively suppresses polymerization reactions [29].

The molecular weight distribution of sinapaldehyde polymers formed in aqueous systems exhibits broad polydispersity, reflecting the multiple reaction pathways and varying degrees of cross-linking [30]. Initial oligomerization produces dimers and trimers through aldol condensation, while continued reaction leads to higher molecular weight species and eventual gel formation under concentrated conditions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant